2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide
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Description
Molecular Structure Analysis
The molecular formula of this compound is C14H11BrClNO2 . It has an average mass of 340.600 Da and a monoisotopic mass of 338.966156 Da .Physical And Chemical Properties Analysis
The compound is solid in form . The empirical formula is C8H7BrClNO2 and the molecular weight is 264.50 .Scientific Research Applications
Synthesis and Characterization
- A series of derivatives including 2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide was designed and synthesized, incorporating multifunctional moieties. These compounds were characterized using various spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation. This demonstrates the compound's role in the development of new chemical entities for potential applications in different scientific domains (Nafeesa et al., 2017).
Antibacterial Applications
- The antibacterial potentials of acetamide derivatives, including the 1,3,4-oxadiazole heterocyclic cores, were evaluated, showing that some derivatives have moderate inhibitory effects against Gram-negative bacterial strains, indicating the potential use of this compound in the development of new antibacterial agents (Iqbal et al., 2017).
Enzyme Inhibition and Pharmacological Evaluation
- Compounds related to 2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide were synthesized and evaluated for their enzyme inhibition capabilities. The studies revealed potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), which indicates their applicability in pharmacological research and potential therapeutic uses (Rehman et al., 2013).
Antimicrobial Evaluation
- New derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating effectiveness against various microbial species. This shows the compound's role in the development of new antimicrobial agents, contributing to addressing the challenge of microbial resistance (Gul et al., 2017).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3O3/c17-11-3-7-13(8-4-11)23-9-14(22)19-16-15(20-24-21-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOULBSBYFBMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide |
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